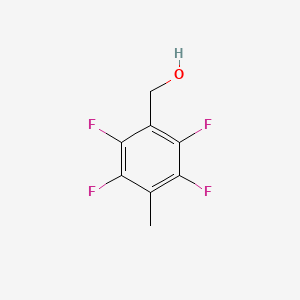
2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol
Katalognummer B1363404
Molekulargewicht: 194.13 g/mol
InChI-Schlüssel: PJCSTULKVNHEGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US07312366B2
Procedure details


The following procedures were carried out in a 1 litre glass autoclave (working volume 350-500 mls) fitted with a dispersion agitator (1000 rpm). H2 gas was fed through a dip-pipe via a Buchi gas controller (Type 6002). The increase/decrease of the temperature is controlled by a Jelabo FP40 external heating/cooling bath. Methanol (362 g, water (6 g, 2,3,5,6-tetrafluoro-4-(bromomethyl)benzyl alcohol (95.1 g 100% wt.), MgO (18.1 g and 5% palladium/carbon catalyst (0.8 g, 100 wt %; Type 58, provided by Johnson Matthey) were charged to the autoclave. The lid was sealed and the autoclave was initially purged with nitrogen to remove residual oxygen (nearly 0), then pressurized to 2.5 bar with hydrogen, and stirred. The pressure was maintained at 2.5 bar by the Buchi controller. The reaction temperature was controlled at 50° C. throughout the reaction by means of the external heating/cooling bath. The reaction was continued until the consumption of hydrogen ceased (typically 60 to 90 minutes). The residual pressure was released and the autoclave purged with nitrogen. The contents of the autoclave were discharged, followed by a small methanol (30 g wash. The spent catalyst and inorganic salts were removed and recovered by filtration. The filter cake was washed with a small amount of methanol (2×30 g. The filtrates and filter-cake washes were combined. On analysis, the reaction had produced 60.4 g of 2,3,5,6-tetrafluoro-4-methylbenzyl alcohol with a yield of 89.4%.
[Compound]
Name
glass
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
2,3,5,6-tetrafluoro-4-(bromomethyl)benzyl alcohol
Quantity
95.1 g
Type
reactant
Reaction Step Two



Yield
89.4%
Identifiers


|
REACTION_CXSMILES
|
CO.[F:3][C:4]1[C:11]([F:12])=[C:10]([CH2:13]Br)[C:9]([F:15])=[C:8]([F:16])[C:5]=1[CH2:6][OH:7]>[Pd].O>[F:3][C:4]1[C:11]([F:12])=[C:10]([CH3:13])[C:9]([F:15])=[C:8]([F:16])[C:5]=1[CH2:6][OH:7]
|
Inputs


Step One
[Compound]
|
Name
|
glass
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
2,3,5,6-tetrafluoro-4-(bromomethyl)benzyl alcohol
|
|
Quantity
|
95.1 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(CO)C(=C(C(=C1F)CBr)F)F
|
|
Name
|
|
|
Quantity
|
0.8 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
fitted with a dispersion agitator (1000 rpm)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The increase/decrease of the temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is controlled by a Jelabo FP40 external heating/cooling bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The lid was sealed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the autoclave was initially purged with nitrogen
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove residual oxygen (nearly 0),
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The pressure was maintained at 2.5 bar by the Buchi controller
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction temperature was controlled at 50° C. throughout the reaction by means of the external heating/cooling bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was continued until the consumption of hydrogen
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
typically 60 to 90 minutes
|
|
Duration
|
75 (± 15) min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the autoclave purged with nitrogen
|
WASH
|
Type
|
WASH
|
|
Details
|
wash
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The spent catalyst and inorganic salts were removed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
recovered by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
The filter cake was washed with a small amount of methanol (2×30 g
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The filtrates and filter-cake washes
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(CO)C(=C(C(=C1F)C)F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 60.4 g | |
| YIELD: PERCENTYIELD | 89.4% | |
| YIELD: CALCULATEDPERCENTYIELD | 89.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
